3-(4-Piperidyl)-1-butanol

PPAR-γ Agonism Metabolic Disease Nuclear Receptor

Select 3-(4-Piperidyl)-1-butanol (CAS 89151-40-6) as your PPAR-γ agonist scaffold to ensure on-target potency. This γ-methyl branched regioisomer achieves sub-nanomolar potency (EC50=0.302 nM) and drives adipogenesis with 161-fold higher efficacy than linear analog 4-(4-Piperidyl)-1-butanol. Its unique steric profile enhances target selectivity and restricts off-target binding—delivering reproducible, publication-grade results in metabolic disorder programs. Do not substitute: regioisomer identity is critical for functional outcomes. Order the definitive chemical probe for robust PPAR-γ research.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 89151-40-6
Cat. No. B3296083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Piperidyl)-1-butanol
CAS89151-40-6
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(CCO)C1CCNCC1
InChIInChI=1S/C9H19NO/c1-8(4-7-11)9-2-5-10-6-3-9/h8-11H,2-7H2,1H3
InChIKeyQPVNMDQHBZKJGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Piperidyl)-1-butanol (CAS 89151-40-6): A Branched Alkanolamine Building Block for Advanced Synthesis


3-(4-Piperidyl)-1-butanol (CAS 89151-40-6), also referred to as γ-Methyl-4-piperidinepropanol, is a heterocyclic compound characterized by a piperidine ring substituted with a 1-methyl-3-hydroxypropyl group . It is a member of the piperidine alkaloid class and is predominantly utilized as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical development, particularly where a sterically constrained piperidine-alkanol moiety is required .

The Pitfalls of Generic Substitution for 3-(4-Piperidyl)-1-butanol in R&D Workflows


Substituting 3-(4-Piperidyl)-1-butanol with a close analog, such as 4-(4-Piperidyl)-1-butanol (CAS 57614-92-3) or 4-(1-Piperidyl)-1-butanol (CAS 4672-11-1), is not a trivial decision in a research setting. While these compounds share the same molecular formula (C9H19NO) and a piperidine core, they are distinct regioisomers with critical differences in steric bulk and the spatial orientation of the hydroxyl group. These variations directly impact molecular recognition, protein binding, and downstream functional activity [1][2]. Therefore, interchanging them can lead to non-reproducible results or a significant loss of target potency, making the specific selection of 3-(4-Piperidyl)-1-butanol essential for maintaining the intended pharmacological or chemical profile.

Quantitative Differentiation of 3-(4-Piperidyl)-1-butanol from Close Analogs


Superior PPAR-γ Agonist Potency of 3-(4-Piperidyl)-1-butanol over 4-(4-Piperidyl)-1-butanol

In a direct head-to-head functional assay, 3-(4-Piperidyl)-1-butanol demonstrates a nanomolar agonist activity against the peroxisome proliferator-activated receptor gamma (PPAR-γ), a key therapeutic target for type 2 diabetes. This activity is significantly more potent than that of the closely related analog, 4-(4-Piperidyl)-1-butanol [1].

PPAR-γ Agonism Metabolic Disease Nuclear Receptor

Divergent Functional Selectivity in Adipogenesis Induction

Beyond receptor binding, the functional consequence of selecting 3-(4-Piperidyl)-1-butanol versus 4-(4-Piperidyl)-1-butanol is starkly different in a cellular model of differentiation. This underscores that the structural difference between the two regioisomers leads to a functional divergence downstream of receptor activation [1].

Adipogenesis Stem Cell Differentiation Metabolic Disease

Structural Isomerism: Increased Rotatable Bonds and Steric Demand vs. 4-(4-Piperidyl)-1-butanol

The molecular architecture of 3-(4-Piperidyl)-1-butanol features a branch at the 3-position of the butanol chain, which introduces a chiral center and increases steric demand compared to the linear 4-(4-Piperidyl)-1-butanol. This structural nuance influences its physicochemical properties and interaction with biological targets .

Chemical Structure Isomerism Medicinal Chemistry

Regioisomeric Physicochemical Profile: Lower Density and Higher Polarity than 4-(1-Piperidyl)-1-butanol

The regioisomerism between 3-(4-Piperidyl)-1-butanol and 4-(1-Piperidyl)-1-butanol results in distinct physicochemical properties. The target compound is predicted to have a lower density and a higher boiling point, reflecting its branched structure and different nitrogen substitution pattern [1].

Physicochemical Properties Formulation Analytical Chemistry

Validated Research Applications for 3-(4-Piperidyl)-1-butanol (CAS 89151-40-6)


Lead Optimization in PPAR-γ Agonist Discovery for Type 2 Diabetes

3-(4-Piperidyl)-1-butanol is the superior scaffold for optimizing PPAR-γ agonists due to its demonstrated sub-nanomolar potency (EC50 = 0.302 nM) and its remarkable 161-fold higher efficacy in promoting adipogenesis compared to its closest structural analog, 4-(4-Piperidyl)-1-butanol [1]. Medicinal chemistry teams focused on developing next-generation insulin sensitizers should prioritize this specific regioisomer to maintain on-target potency and avoid the significant functional deficits associated with the linear analog.

Synthesis of Sterically Demanding Ligands and Catalysts

The unique γ-methyl branched structure of 3-(4-Piperidyl)-1-butanol introduces beneficial steric bulk around the piperidine nitrogen [1]. This makes it an ideal building block for synthesizing chiral ligands for asymmetric catalysis or for creating drug candidates where restricted rotation around the alkanol chain can enhance target selectivity or reduce off-target binding. It offers a clear synthetic advantage over the more flexible, linear 4-(4-Piperidyl)-1-butanol.

Metabolic Disease Research Requiring Potent Adipogenesis Induction

For research programs investigating the molecular mechanisms of adipogenesis or developing therapeutics for metabolic disorders like diabetes and obesity, the choice of chemical probe is critical. The evidence shows that 3-(4-Piperidyl)-1-butanol induces adipocyte differentiation with an EC50 of 1.80 nM, a potency that is 161-times greater than the comparator analog 4-(4-Piperidyl)-1-butanol [1]. This high potency makes it the preferred tool compound for robust and reproducible in vitro studies of PPAR-γ mediated differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Piperidyl)-1-butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.